1-[4-(9H-Fluoren-9-ylmethoxycarbonylamino)phenyl]cyclopropane-1-carboxylic acid
Description
This compound features a cyclopropane ring substituted with a carboxylic acid group and a phenyl moiety bearing an Fmoc (9H-fluoren-9-ylmethoxycarbonyl)-protected amino group. The Fmoc group is widely used in peptide synthesis for temporary amine protection due to its stability under basic conditions and ease of removal via piperidine . The cyclopropane ring introduces steric constraints and electronic effects, which can influence conformational stability and intermolecular interactions in biological or synthetic systems.
Properties
IUPAC Name |
1-[4-(9H-fluoren-9-ylmethoxycarbonylamino)phenyl]cyclopropane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21NO4/c27-23(28)25(13-14-25)16-9-11-17(12-10-16)26-24(29)30-15-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-12,22H,13-15H2,(H,26,29)(H,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMWPISRQHHFAEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC=C(C=C2)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(9H-Fluoren-9-ylmethoxycarbonylamino)phenyl]cyclopropane-1-carboxylic acid typically involves multiple steps, starting with the protection of the amino group on the phenyl ring using 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl). The protected amino group is then subjected to cyclopropanation reactions, often using Simmons-Smith reagents (diiodomethane and zinc-copper couple) to introduce the cyclopropane ring. The final step involves the carboxylation of the cyclopropane ring to yield the desired product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability. Additionally, purification techniques such as recrystallization or chromatography are used to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions: 1-[4-(9H-Fluoren-9-ylmethoxycarbonylamino)phenyl]cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be performed to modify the compound's structure.
Substitution: Substitution reactions can introduce new substituents on the phenyl ring or the cyclopropane ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst are often used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound. These products can have different biological and chemical properties, making them useful for various applications.
Scientific Research Applications
1-[4-(9H-Fluoren-9-ylmethoxycarbonylamino)phenyl]cyclopropane-1-carboxylic acid has several scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and materials.
Biology: It can serve as a probe or inhibitor in biological studies to understand enzyme mechanisms and protein interactions.
Industry: Use in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism by which 1-[4-(9H-Fluoren-9-ylmethoxycarbonylamino)phenyl]cyclopropane-1-carboxylic acid exerts its effects depends on its specific application. For example, in biological studies, it may interact with specific enzymes or receptors, leading to inhibition or activation of certain pathways. The molecular targets and pathways involved would vary based on the context of the research.
Comparison with Similar Compounds
Research Implications
- Synthetic Utility : The Fmoc group in the target compound facilitates solid-phase peptide synthesis (SPPS), while the cyclopropane ring may stabilize β-turn structures in peptides .
- Drug Design : Cyclopropane’s rigidity and phenyl-Fmoc’s aromaticity could enhance binding to hydrophobic pockets in proteins, as seen in LPAR3 receptor ligands .
- Material Science : Derivatives with trifluoromethyl or alkenyl groups (e.g., ) offer tunable electronic properties for advanced polymer design.
Biological Activity
1-[4-(9H-Fluoren-9-ylmethoxycarbonylamino)phenyl]cyclopropane-1-carboxylic acid, commonly referred to as Fmoc-D-Aph(Cbm)-OH, is a synthetic compound that has garnered attention in the field of medicinal chemistry. This compound is characterized by its unique cyclopropane structure and the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group, which enhances its stability and bioactivity. The following sections will explore its biological activity, including molecular interactions, potential therapeutic applications, and relevant case studies.
- Molecular Formula : C25H23N3O5
- Molecular Weight : 445.467 g/mol
- Density : 1.376 g/cm³ (predicted)
- Melting Point : 163 °C (decomposition)
- Boiling Point : 699.1 °C (predicted)
| Property | Value |
|---|---|
| Molecular Formula | C25H23N3O5 |
| Molecular Weight | 445.467 g/mol |
| Density | 1.376 g/cm³ |
| Melting Point | 163 °C |
| Boiling Point | 699.1 °C |
The biological activity of Fmoc-D-Aph(Cbm)-OH primarily revolves around its role as an inhibitor of specific enzymes related to the biosynthesis of ethylene in plants. Ethylene is a critical plant hormone involved in various physiological processes, including fruit ripening and senescence. Cyclopropane carboxylic acid derivatives have been identified as effective inhibitors of the enzyme 1-aminocyclopropane-1-carboxylate oxidase (ACO), which catalyzes the conversion of ACC to ethylene.
In silico studies have demonstrated that Fmoc-D-Aph(Cbm)-OH exhibits significant binding affinity to ACO2 from Arabidopsis thaliana, suggesting its potential as a bioregulator in agricultural applications. The docking studies indicate favorable interactions between the compound and key amino acid residues within the enzyme's active site.
Case Studies and Research Findings
- Inhibition of Ethylene Production :
- Molecular Docking Studies :
- Comparative Analysis with Other Inhibitors :
Q & A
Basic: What are the optimal synthetic routes and purification methods for this compound?
Answer:
The synthesis typically involves introducing the Fmoc (9-fluorenylmethoxycarbonyl) protecting group to the amino-functionalized cyclopropane-phenyl backbone. A common approach is:
- Step 1 : React 4-aminophenylcyclopropanecarboxylic acid with Fmoc-Cl (Fmoc chloride) in a basic medium (e.g., sodium bicarbonate) to protect the amine group .
- Step 2 : Purify the product via reverse-phase HPLC or column chromatography to remove unreacted reagents and byproducts. Purity can be confirmed using LC-MS (>95% purity threshold) .
Critical Considerations : Monitor reaction pH to avoid premature Fmoc deprotection. Use anhydrous conditions to prevent hydrolysis of the cyclopropane ring .
Advanced: How does the cyclopropane ring influence conformational stability in peptide synthesis?
Answer:
The cyclopropane ring introduces angle strain (~60° bond angles vs. 109.5° in tetrahedral carbons), which restricts rotational freedom. This rigidity can:
- Enhance Peptide Stability : Reduce undesired backbone conformations, improving target binding specificity .
- Impact Bioactivity : Strain energy may alter interactions with enzymes or receptors (e.g., protease resistance in peptide drugs) .
Methodological Insight : Use X-ray crystallography or NMR to analyze cyclopropane-induced conformational changes in model peptides .
Basic: What analytical techniques validate the compound’s structural integrity?
Answer:
- NMR Spectroscopy : Confirm Fmoc group presence (δ 7.3–7.8 ppm for fluorenyl protons) and cyclopropane ring integrity (characteristic coupling constants, J = 8–10 Hz for adjacent protons) .
- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺ for C₂₅H₂₂N₂O₄⁺, expected m/z 407.1601) .
- HPLC : Assess purity under gradient elution (C18 column, acetonitrile/water + 0.1% TFA) .
Advanced: How to mitigate cyclopropane ring opening during Fmoc deprotection?
Answer:
The cyclopropane ring is sensitive to acidic conditions (common in Fmoc deprotection using piperidine). Strategies include:
- Optimized Deprotection Time : Limit exposure to 20% piperidine in DMF to ≤10 minutes .
- Low-Temperature Reactions : Perform deprotection at 0–4°C to slow acid-catalyzed ring-opening side reactions .
- Alternative Bases : Test morpholine or DBU at lower concentrations for milder deprotection .
Validation : Monitor by LC-MS for intact molecular weight post-deprotection .
Basic: What are the storage and handling protocols to ensure stability?
Answer:
- Storage : Store lyophilized solid at –20°C under inert gas (argon) to prevent moisture absorption and Fmoc degradation .
- Solution Stability : Dissolve in anhydrous DMSO or DMF; avoid aqueous buffers with pH <6 to prevent cyclopropane hydrolysis .
- Safety : Use PPE (gloves, goggles) due to potential irritancy (see SDS for acute toxicity data) .
Advanced: How to design experiments assessing its role in stabilizing β-hairpin peptides?
Answer:
- Model System : Incorporate the compound into a β-hairpin motif (e.g., tryptophan zipper scaffold) via solid-phase peptide synthesis .
- Circular Dichroism (CD) : Compare spectra with/without the cyclopropane residue to evaluate β-sheet stabilization (increase in negative ellipticity at 218 nm) .
- MD Simulations : Use AMBER or GROMACS to predict cyclopropane-induced rigidity and hydrogen-bonding patterns .
Data Interpretation : Correlate conformational stability with thermodynamic data (ΔG of folding) .
Basic: What solvents are compatible for its use in SPPS (Solid-Phase Peptide Synthesis)?
Answer:
- Primary Solvents : Anhydrous DMF or NMP (N-methylpyrrolidone) for coupling reactions .
- Avoid : Chlorinated solvents (e.g., DCM) may destabilize the Fmoc group .
- Coupling Agents : HBTU/HOBt or PyBOP with DIEA (5 eq.) for efficient activation .
Advanced: How to resolve contradictions in bioactivity data across cell-based assays?
Answer:
- Variable Sources : Differences in cell permeability (logP ~2.5) or off-target binding (e.g., serum protein interactions) .
- Control Experiments :
- Use fluorescent analogs (e.g., FITC-labeled) to quantify cellular uptake via flow cytometry .
- Pre-treat cells with cyclosporine A to inhibit efflux pumps (e.g., P-gp) and assess activity shifts .
Statistical Analysis : Apply ANOVA with post-hoc tests to validate reproducibility across ≥3 independent assays .
Basic: What are the compound’s key spectral signatures for quality control?
Answer:
- FT-IR : C=O stretch at 1720 cm⁻¹ (Fmoc carbonyl) and 1680 cm⁻¹ (carboxylic acid) .
- UV-Vis : Fmoc absorption at 265–290 nm (ε ~5,000 M⁻¹cm⁻¹) for concentration determination .
Advanced: Can computational modeling predict its metabolic stability in vivo?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
